molecular formula C15H9ClF4N2OS B5116060 N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide CAS No. 6411-42-3

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide

Cat. No.: B5116060
CAS No.: 6411-42-3
M. Wt: 376.8 g/mol
InChI Key: VOLLOIMVIHLSLP-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide features a benzamide core substituted with a 4-fluorophenyl group and a carbamothioyl moiety attached to a 2-chloro-5-(trifluoromethyl)phenyl ring. This structure combines electron-withdrawing groups (chloro, trifluoromethyl, fluoro) with a thioamide functional group, which may influence its electronic properties and biological interactions.

For example, hydrazinecarbothioamides in were prepared by reacting benzoic acid hydrazides with aryl isothiocyanates in ethanol under reflux . Similar conditions could apply to the target compound.

Potential Applications Benzamide derivatives are widely explored in agrochemicals and pharmaceuticals. For instance, fluazuron (a benzamide urea analog in ) is a veterinary pesticide targeting insect chitin synthesis .

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF4N2OS/c16-11-6-3-9(15(18,19)20)7-12(11)21-14(24)22-13(23)8-1-4-10(17)5-2-8/h1-7H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLLOIMVIHLSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367685
Record name STK023232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6411-42-3
Record name STK023232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide exhibit significant anticancer properties. For instance, derivatives of carbamothioyl compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. A study demonstrated that such compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models .

1.2 Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It shows promising results as a multi-target inhibitor against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest strong binding affinities, indicating potential therapeutic applications in cognitive disorders .

Agricultural Applications

2.1 Herbicidal Properties

This compound has been investigated for its herbicidal properties. Research has shown that similar compounds can effectively control aquatic weeds such as Hydrilla verticillata, making them valuable in agricultural settings where weed management is crucial . The compound's ability to inhibit specific plant growth pathways suggests it could be developed into a new class of herbicides.

Material Science

3.1 Synthesis of Functional Materials

The synthesis of this compound has implications in material science, particularly in the development of functional materials for electronic applications. The compound's unique electronic properties make it suitable for use in organic semiconductors and photonic devices. Studies have shown that its derivatives can form stable thin films with desirable electrical characteristics, paving the way for advancements in electronic materials .

Case Studies

Study Application Findings
Study on anticancer activityMedicinal ChemistryDemonstrated inhibition of cancer cell proliferation through apoptosis induction .
Enzyme inhibition studyNeurodegenerative DiseasesShowed strong binding affinities with AChE and BChE, indicating potential for Alzheimer's treatment .
Herbicidal effectivenessAgricultureEffective control of Hydrilla verticillata, suggesting utility as a herbicide .
Material synthesis researchMaterial ScienceDeveloped stable thin films for electronic applications with favorable properties .

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:

Compound Name Key Substituents Molecular Weight Notable Features
N-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide Carbamothioyl, 4-F, 2-Cl, CF₃ ~362.7* Thioamide group enhances hydrogen bonding; electron-deficient aromatic system
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS 346723-44-2) Nitro, 2-Cl, CF₃ 344.67 Nitro group increases electrophilicity; potential redox activity
Diflubenzuron (N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide) Urea, 2,6-diF, 4-Cl 310.68 Chitin synthesis inhibitor; polar urea moiety improves water solubility
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-TFP]oxybenzamide Br, 5-F, 2-Cl, 6-F, trifluoropropoxy ~462.6 Bulky trifluoropropoxy group may hinder membrane permeability
N-(4-Carbamothioylphenyl)-5-chloro-2-fluorobenzamide Carbamothioyl, 5-Cl, 2-F 308.76 Smaller molecular weight; lacks trifluoromethyl group

*Calculated based on formula C₁₅H₉ClF₄N₂OS.

Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro substituents in the target compound and its analogs (e.g., CAS 346723-44-2 ) create electron-deficient aromatic rings, enhancing stability toward nucleophilic attack.
  • Thioamide vs.
  • Steric Effects : Compounds with bulky substituents (e.g., trifluoropropoxy in ) show reduced bioavailability, whereas the target compound’s compact structure may favor membrane penetration .

Biological Activity

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H10ClF3N2OSC_{14}H_{10}ClF_{3}N_{2}OS. The compound features a chloro-substituted phenyl ring, a trifluoromethyl group, and a carbamothioyl moiety, which contribute to its biological properties.

Research suggests that compounds with similar structures exhibit various mechanisms of action, primarily through enzyme inhibition and interaction with cellular pathways:

  • Inhibition of Enzymes : Compounds in the benzamide class have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. For instance, studies indicate that certain benzamide derivatives can reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .
  • Antitumor Activity : Some derivatives exhibit antitumor effects by targeting specific kinases involved in cancer progression. For example, a related compound demonstrated significant inhibition of RET kinase activity, which is associated with various cancers, indicating potential for therapeutic applications in oncology .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have reported its effectiveness against several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity Reference
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal fibroblasts>50

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on various benzamide derivatives, including this compound, demonstrated significant antitumor activity in xenograft models. The compound reduced tumor size significantly compared to control groups, suggesting its potential as a lead candidate for further development in cancer therapy .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was corroborated by flow cytometry analysis showing increased annexin V staining in treated cells .
  • Synergistic Effects : Combining this compound with established chemotherapeutic agents resulted in enhanced cytotoxic effects against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide, and how do reaction conditions influence yields?

  • Methodology :

  • Route 1 : Condensation of 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate with 4-fluorobenzoic acid derivatives under reflux in dichloromethane with catalytic DMF. Monitor via TLC and optimize stoichiometry to minimize byproducts .
  • Route 2 : Thionyl chloride-mediated activation of 4-fluorobenzoic acid, followed by coupling with 2-chloro-5-(trifluoromethyl)phenyl thiourea. Yields (~45–86%) depend on temperature control and solvent purity .
    • Critical Factors : Solvent polarity, catalyst selection (e.g., DMF vs. piperazine), and reaction time significantly impact product purity and yield .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodology :

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
  • NMR/IR Spectroscopy : Confirm the presence of the carbamothioyl group (C=S stretch at ~1200–1250 cm⁻¹ in IR) and trifluoromethyl signals (δ 110–125 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolve crystallographic data to validate stereochemistry, particularly for chiral intermediates .

Q. What are the primary biological targets hypothesized for this compound?

  • Mechanistic Insights :

  • Enzyme Inhibition : Structural analogs inhibit thymidylate synthase (critical for DNA synthesis) and bacterial acps-pptase enzymes, suggesting dual targeting for antimicrobial applications .
  • Receptor Binding : Fluorobenzamide derivatives show affinity for α7 nicotinic receptors, implicating potential neuropharmacological applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Modification Sites :
  • Trifluoromethyl Group : Replace with cyano or nitro groups to alter electron-withdrawing effects and binding affinity .
  • Fluorobenzamide Moiety : Introduce substituents (e.g., methyl, chloro) at the ortho position to enhance lipophilicity and membrane permeability .
  • Assays : Test derivatives against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) to correlate structural changes with IC₅₀ values .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes affecting chemical shifts .
  • Computational Modeling : Compare experimental ¹H/¹³C NMR data with DFT-calculated spectra (e.g., Gaussian 16) to identify discrepancies caused by solvent interactions .

Q. What biochemical pathways are disrupted by this compound, and how can pathway crosstalk be analyzed?

  • Experimental Design :

  • Metabolomics : Treat bacterial cultures with the compound and profile metabolites via LC-MS to identify dysregulated pathways (e.g., folate biosynthesis) .
  • Gene Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., thyA for thymidylate synthase) and assess resistance phenotypes .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carbamothioyl moiety for enhanced aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability and reduce off-target effects .

Tables of Key Data

Table 1 : Comparative Yields for Synthetic Routes

RouteReagentsSolventYield (%)Reference
1Thionyl chloride, DMFDCM86
2SOCl₂, benzeneBenzene45

Table 2 : Biological Activity of Derivatives

DerivativeTargetIC₅₀ (μM)ApplicationReference
Chloro-substitutedThymidylate synthase0.12Anticancer
Trifluoromethyl-retainedacps-pptase1.8Antibacterial

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